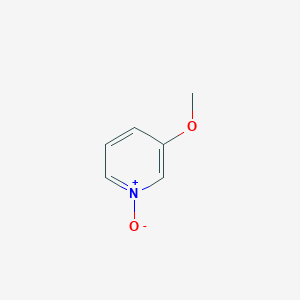

3-Methoxypyridine 1-oxide

概要

説明

3-Methoxypyridine 1-oxide is a derivative of pyridine, characterized by the presence of a methoxy group at the third position and an oxide group at the first position of the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyridine 1-oxide typically involves the oxidation of 3-Methoxypyridine. One common method is the use of peroxides or other oxidizing agents to introduce the oxide group at the nitrogen atom of the pyridine ring. For instance, the oxidation can be achieved using hydrogen peroxide in the presence of a catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions, often mediated by strong oxidizing agents such as peroxodisulfate.

Reduction: The compound can be reduced back to 3-Methoxypyridine using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Peroxodisulfate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Further oxidized derivatives of this compound.

Reduction: 3-Methoxypyridine.

Substitution: Substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

3-Methoxypyridine 1-oxide serves as an important intermediate in organic synthesis. It is utilized in the production of pharmaceuticals and agrochemicals. The compound's unique reactivity profile allows it to participate in various chemical reactions, including C–H functionalization and urea formation.

Case Study: Urea Formation

Research indicates that this compound can be converted into substituted ureas under specific conditions. For instance, a study demonstrated that full conversion of this compound to a target urea was achieved after stirring at elevated temperatures for several hours, yielding a significant product output (72% yield) .

Medicinal Chemistry

The compound exhibits promising antibacterial and antifungal properties against various pathogens. Preliminary studies suggest that derivatives of this compound could serve as novel antimicrobial agents.

Antimicrobial Activity

Research has shown that this compound demonstrates activity against both bacterial and fungal strains, warranting further investigation into its pharmacological potential .

Corrosion Inhibition

This compound has been identified as a potential corrosion inhibitor for metals such as mild steel. Its ability to form protective films on metal surfaces can help mitigate corrosion in various industrial applications.

Coordination Chemistry

The compound's structure allows it to function as a ligand in coordination chemistry, where it can form complexes with metal ions. These metal complexes have applications in catalysis and material science.

Ligand Behavior

Research into the interactions between this compound and metal ions reveals its potential to stabilize various metal complexes, which can be utilized in catalytic processes . The ligand's unique properties may enhance the efficiency of reactions involving transition metals.

作用機序

The mechanism of action of 3-Methoxypyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The oxide group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and cellular metabolism. The methoxy group can affect the compound’s binding affinity to specific receptors, modulating their activity and downstream signaling pathways.

類似化合物との比較

- 2-Methoxypyridine

- 4-Methoxypyridine

- 3-Methylpyridine

Comparison:

- 2-Methoxypyridine and 4-Methoxypyridine: These isomers differ in the position of the methoxy group on the pyridine ring. While they share some chemical properties, their reactivity and applications can vary significantly due to the different positions of the substituent.

- 3-Methylpyridine: This compound has a methyl group instead of a methoxy group at the third position. The presence of the methyl group affects its chemical reactivity and potential applications compared to 3-Methoxypyridine 1-oxide.

生物活性

3-Methoxypyridine 1-oxide (3-MPO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of 3-MPO, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methoxy group and an N-oxide functional group. The presence of these functional groups influences its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 139.16 g/mol.

Antimicrobial Activity

Research indicates that 3-MPO exhibits antimicrobial properties against various bacterial strains. A study highlighted that derivatives of pyridine N-oxides, including 3-MPO, showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including prostate (PC-3), breast (MCF-7), and colon (HCT116) cancer cells. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 2.11 ± 0.27 |

| MCF-7 | 0.021 ± 0.0012 |

| HCT116 | 24.95–45.80 |

The mechanism of action involves the induction of apoptosis and cell cycle arrest, primarily through the activation of caspase pathways .

The biological activity of 3-MPO can be attributed to its ability to interact with various molecular targets:

- Redox Reactions : The N-oxide group can participate in redox reactions, influencing the compound's reactivity with biological molecules.

- Binding Affinity : The methoxy and cyano groups contribute to the compound's binding affinity towards specific enzymes and receptors involved in cancer progression and bacterial metabolism .

Case Studies

- Anticancer Activity in Prostate Cancer : A study by Mansour et al. demonstrated that 3-MPO derivatives exhibited potent cytotoxicity against prostate cancer cells, with mechanisms involving apoptosis induction through mitochondrial pathways .

- Antimicrobial Efficacy : In a comparative study, various pyridine N-oxides, including 3-MPO, were tested against multiple bacterial strains, showing promising results in inhibiting growth, particularly against resistant strains such as MRSA .

化学反応の分析

Acid-Catalyzed Rearrangements

3-Methoxypyridine 1-oxide undergoes acid-mediated transformations depending on reaction conditions:

A. Aqueous Alcoholic HCl

In 6M HCl/ethanol, the compound remains stable, but related 3-acyloxazines rearrange to form 3-alkoxypyridine 1-oxide derivatives through a proposed -sigmatropic shift mechanism .

B. HCl in Acetic Acid

Under anhydrous conditions, competitive reactions occur:

Deoxygenation Reactions

The N-oxide group can be selectively reduced to regenerate 3-methoxypyridine:

| Reagent | Conditions | Efficiency | Byproducts |

|---|---|---|---|

| Titanium(III) chloride | CH₂Cl₂, 0°C, 2 hrs | >90% | Minimal |

| Phosphorus trichloride | Reflux, 4 hrs | 75–82% | POCl₃ |

| Catalytic hydrogenation | H₂/Pd-C, EtOH, 50°C | 60–70% | None |

Deoxygenation preserves the methoxy group, confirming the N-oxide’s stability under mild reducing conditions .

Electrophilic Substitution Reactions

The N-oxide enhances ring activation, directing electrophiles to specific positions:

Nitration

-

Reagents : HNO₃/H₂SO₄ at 0–5°C

-

Primary Products :

-

4-Nitro-3-methoxypyridine 1-oxide (major)

-

2-Nitro-3-methoxypyridine 1-oxide (minor)

-

The methoxy group exerts a stronger ortho/para-directing effect than the N-oxide, favoring nitration at the 4-position .

Halogenation

-

Chlorination (Cl₂/FeCl₃): Forms 4-chloro-3-methoxypyridine 1-oxide (45% yield) .

-

Bromination (Br₂/AcOH): Yields 4-bromo-3-methoxypyridine 1-oxide (52% yield) .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C, releasing NOₓ gases .

-

Photolysis : UV irradiation in methanol generates 3-methoxypyridine and singlet oxygen .

-

Atmospheric Oxidation : Reacts with hydroxyl radicals (- OH) via H-abstraction at methoxy-adjacent carbons, forming alkoxy radicals that degrade to CO₂ and H₂O .

特性

IUPAC Name |

3-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6-3-2-4-7(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREDSSUYAKFWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C[N+](=CC=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164160 | |

| Record name | Pyridine, 3-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14906-61-7 | |

| Record name | Pyridine, 3-methoxy-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。